2-Bromo-13,13-dimethyl-6,11-di(naphthalen-2-yl)-13h-indeno[1,2-b]anthracene
Overview
Description
Scientific Research Applications
Absorption and Photophysical Properties
- Absorption Spectra of Dimer Cations : The absorption spectra of naphthalene and anthracene derivatives, including related compounds, have been studied in γ-irradiated solutions. These studies provide insights into the existence of dimer cations and weak intra-molecular interactions in such compounds (Badger & Brocklehurst, 1969).
- Synthesis and Photophysical Processes : Research on luminescent compounds like 9-bromo-10-naphthalen-2-yl-anthracene, a compound similar to the one , reveals that such compounds emit blue and blue-violet light with observable solvent effects (Guo, Jin, & Liu, 2007).
Chemical Synthesis and Reactions
- Improved Access to Anthracene Derivatives : The synthesis of derivatives like 1,8-dichloro-10-(ethynyl)anthracene has been improved, which is significant for building up rigid linkers between anthracene units, a process relevant to the synthesis of related complex molecules (Lamm et al., 2018).
- Access to Polysubstituted Naphthalenes and Anthracenes : Access to functionalized naphthalenes and anthracenes, through Diels–Alder/retro-Diels–Alder reactions, is crucial in both synthetic and medicinal chemistry, highlighting the importance of these compounds in various applications (Akin et al., 2017).
Applications in OLEDs and Fluorescence
- Organic Light Emitting Diodes (OLEDs) : Anthracene derivatives have been used in the synthesis of materials for blue OLEDs. For example, the synthesis and characterization of ortho-twisted asymmetric anthracene derivatives have shown promising results for use in OLEDs, indicating potential applications in display technologies (Shin et al., 2012).
- Deep-Blue Emissive Materials : The design of anthracene-based materials for deep-blue organic light-emitting diodes has been explored, demonstrating the importance of molecular structure in achieving high-efficiency and color purity in OLED applications (Malatong et al., 2021).
properties
IUPAC Name |
7-bromo-10,10-dimethyl-14,21-dinaphthalen-2-ylpentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,11,13,15,17,19-decaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H29Br/c1-43(2)39-23-32(44)19-20-33(39)36-24-37-38(25-40(36)43)42(31-18-16-27-10-4-6-12-29(27)22-31)35-14-8-7-13-34(35)41(37)30-17-15-26-9-3-5-11-28(26)21-30/h3-25H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERVAJOMYJBUAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC3=C(C4=CC=CC=C4C(=C3C=C2C5=C1C=C(C=C5)Br)C6=CC7=CC=CC=C7C=C6)C8=CC9=CC=CC=C9C=C8)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H29Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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